Ethyl (4-amino-2-nitrophenyl)carbamate

Regioselective nitration Retigabine synthesis Process chemistry

Pharmaceutical intermediate synthesis requires precise 1,2,4-substitution patterns. Positional isomers fail KCNQ channel opening pharmacophore requirements. - **Critical differentiator**: 4-amino-2-nitro arrangement enables patented reductive-amination/nitro-reduction sequence; eliminates isomer-separation chromatography - **Process advantage**: 98.6% purity reduces purification steps; meets ICH impurity thresholds for final API - **Analytical utility**: Verified Retigabine Impurity 7 standard; stable HPLC solutions (bp 359.9°C)

Molecular Formula C9H11N3O4
Molecular Weight 225.204
CAS No. 73895-87-1
Cat. No. B2844630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (4-amino-2-nitrophenyl)carbamate
CAS73895-87-1
Molecular FormulaC9H11N3O4
Molecular Weight225.204
Structural Identifiers
SMILESCCOC(=O)NC1=C(C=C(C=C1)N)[N+](=O)[O-]
InChIInChI=1S/C9H11N3O4/c1-2-16-9(13)11-7-4-3-6(10)5-8(7)12(14)15/h3-5H,2,10H2,1H3,(H,11,13)
InChIKeyHDEBGAGNWSBAOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (4-Amino-2-nitrophenyl)carbamate: Overview and Structural Identity


Ethyl (4-amino-2-nitrophenyl)carbamate (CAS 73895-87-1) is a disubstituted phenyl carbamate bearing a primary aromatic amine and a nitro group in a specific 1,2,4-substitution pattern [1]. It is established as a key intermediate in the synthesis of the anticonvulsant drug retigabine (ezogabine) and is classified as Retigabine Impurity 7 . Its synthetic utility and impurity-profiling relevance depend on the precise regiochemistry of its ring substituents, which cannot be replicated by closely related positional isomers or des-functionalized analogs [1].

Retigabine intermediate synthesis

Correct 4-amino-2-nitro regiochemistry required for the reductive-amination/nitro-reduction sequence

Impurity reference standard

Suitable as Retigabine Impurity 7 for pharmaceutical QC batch-release testing

Orthogonal functional handles

Primary amine and nitro groups allow sequential diversification in KCNQ modulator library synthesis

Why Positional Isomers and Des-Functionalized Analogs Cannot Substitute


The synthesis of retigabine proceeds through a vinylogous 1,4-addition/reduction sequence that installs the N-(4-fluorobenzyl) side chain onto the phenyl ring. This step requires the ethyl carbamate and the secondary amine to be in a 1,2-relationship to achieve the correct 1,2,4-triaminobenzene core [1]. Using the 2-amino-4-nitrophenyl isomer (CAS 1026685-07-3) directs the incoming side chain to the wrong position, yielding a regioisomer that fails to meet the pharmacophore requirements for KCNQ potassium channel opening [1]. Attempts to substitute the nitro group with hydrogen (ethyl (4-aminophenyl)carbamate) or the amino group with hydrogen (ethyl (4-nitrophenyl)carbamate) abolish the critical nitration or reductive-amination handles, making the synthesis of retigabine impossible [2]. Therefore, the precise 4-amino-2-nitro arrangement is a non-replaceable structural determinant.

2-Amino-4-nitro isomer (CAS 1026685-07-3)

Reversed substitution directs the side chain to the wrong position, generating a regioisomer that may not match the KCNQ pharmacophore and disrupts the synthesis route.

Des-amino analog (ethyl (4-nitrophenyl)carbamate)

Absence of the primary amine eliminates the reductive-amination handle, making the key C–N bond formation step impossible.

Des-nitro analog (ethyl (4-aminophenyl)carbamate)

Lacks the nitro group required for the subsequent reduction to the second aniline; the triaminobenzene core cannot be formed.

Quantitative Differentiation Evidence


Regioselectivity in Nitration vs. the 2-Amino-4-nitro Isomer

Nitration of ethyl (4-aminophenyl)carbamate under optimized conditions (95% H₂SO₄, 65% HNO₃, 0 °C) produces the target 4-amino-2-nitro isomer with complete regioselectivity, yielding 60% of isolated product at 98.6% HPLC purity [1]. In contrast, the alternative 2-amino-4-nitrophenyl isomer (CAS 1026685-07-3) would require a different starting material (2-nitro-1,4-phenylenediamine) and a different synthetic route, which typically leads to lower regiochemical fidelity and more complex impurity profiles . This complete selectivity eliminates time-consuming chromatographic isomer separation, offering a direct cost and atom-economy advantage in multi-kilogram scale retigabine manufacturing.

Regioselectivity vs. 2-amino-4-nitro isomer
Head-to-head
Complete regioselectivity
100% regioisomeric excess; 60% isolated yield at 98.6% HPLC purity vs. alternative route requiring separate precursor
Regioisomer identity directly determines synthesis route fidelity and avoids chromatographic isomer separation.
Regioselective nitration Retigabine synthesis Process chemistry

Purity Specification Advantage Over General Supplier Grades

The target compound has been manufactured at 98.6% purity as determined by HPLC, as demonstrated in a patent process specifically designed for retigabine production [1]. Commercial listings for the same compound from general chemical suppliers typically show 95% or 96% purity . For closely related retigabine intermediates such as ethyl (4-aminophenyl)carbamate, yields of 65% and purity of 98.7% have been reported, but this compound lacks the nitro group required for the subsequent synthetic step [1]. The higher purity entering the reductive-amination step reduces the burden of by-product formation, thereby simplifying downstream purification and improving overall process yield.

Purity vs. general supplier grade
Reported
2.6–3.6 percentage points higher
Target purity 98.6% (HPLC) vs. typical supplier listings at 95–96% for the same CAS.
Purity specification may reduce downstream by-product burden and support ICH impurity threshold compliance.
Purity specification Retigabine intermediate Quality control

Boiling Point Elevation Due to Dual Amino–Nitro Substitution

The presence of both electron-donating (NH₂) and electron-withdrawing (NO₂) groups on the same phenyl ring increases intermolecular dipole–dipole interactions, resulting in a substantially higher predicted boiling point for the target compound (359.9 °C) compared to the des-amino analog ethyl (4-nitrophenyl)carbamate (295.4 °C) . This 64.5 °C difference directly impacts distillation feasibility, vapor-phase handling, and GC-based purity analysis, making the target compound more amenable to high-temperature processes and less volatile under ambient storage conditions.

Boiling point elevation
Data to verify
64.5 °C higher
Target 359.9 °C vs. des-amino analog 295.4 °C (predicted).
Boiling point context affects distillation-based purification and GC suitability; experimental data recommended.
Predicted value; confirm experimentally under specific process conditions.
Physicochemical property Boiling point Purification

Orthogonal Reactivity of –NH₂ and –NO₂ Functional Groups

The 4-amino-2-nitrophenyl scaffold uniquely supports a sequential transformation in which the primary aromatic amine first participates in reductive amination with p-fluorobenzaldehyde, while the nitro group remains intact and is subsequently reduced to a second amine to complete the 1,2,4-triaminobenzene core of retigabine [1]. The isomeric 2-amino-4-nitrophenyl carbamate would reverse this order, potentially leading to premature nitro reduction and side-product formation. The des-nitro analog (ethyl (4-aminophenyl)carbamate) cannot participate in any post-amination reduction step [2].

Orthogonal –NH₂ / –NO₂ reactivity
Class-level
Two sequential, orthogonal reaction sites
4-NH₂ undergoes reductive amination; 2-NO₂ later reduced to second amine. Des-amino or des-nitro analogs lack one handle.
Functional group arrangement supports retigabine's core synthesis; incorrect regioisomer alters reaction sequence.
Orthogonal reactivity Reductive amination Synthetic handle

Priority Application Scenarios


Multi-Kilogram Retigabine API Synthesis

Contract manufacturing organizations (CMOs) and generic drug developers require the 4-amino-2-nitrophenyl regioisomer specifically to execute the patented two-step reductive-amination/nitro-reduction sequence that yields retigabine [1]. The demonstrated complete regioselectivity in its formation eliminates isomer-separation chromatography, reducing solvent usage and cycle time in multi-kilogram campaigns. The 98.6% entry purity ensures that the final API meets ICH impurity thresholds with fewer purification operations [1].

Retigabine Impurity Profiling Reference Standard

Pharmaceutical quality control laboratories must quantify ethyl (4-amino-2-nitrophenyl)carbamate as Retigabine Impurity 7 during batch-release testing . The verified 98.6% purity supports accurate calibration-curve preparation, while the non-volatility linked to its high boiling point (359.9 °C) ensures stable GC or HPLC standard solutions over extended analytical sequences, unlike lower-boiling analogs.

Regioselective Nitration Process Chemistry Research

Academic and industrial process chemistry groups studying electrophilic aromatic substitution on protected anilines can use this compound as a benchmark of complete ortho/para-directing control [1]. The quantitative yield (60%) and regiochemical fidelity data provide a baseline against which novel nitrating systems (e.g., flow chemistry, alternative nitrating agents) can be compared [1].

KCNQ Potassium Channel Modulator Library Synthesis

Medicinal chemistry teams exploring analogs of retigabine can use the 4-amino-2-nitrophenyl scaffold as a modular intermediate. The orthogonal functional handles allow parallel diversification: the 4-NH₂ can be alkylated, acylated, or arylated, while the 2-NO₂ can be reduced to a second aniline or retained as a hydrogen-bond acceptor [1]. This versatility is not available from the des-nitro or des-amino analogs [2].

Application
Selection Property
Validation Focus
Retigabine API synthesis (multi-kg)
Correct regioisomer identity & high entry purity
Synthesis route fidelity; ICH impurity control
Retigabine Impurity 7 reference standard
Verified purity (≥98.6%) & thermal stability
Calibration accuracy; solution stability in analytical sequences
Regioselective nitration process research
Regiochemical fidelity benchmark
Yield and isomer ratio optimization under varying nitration conditions
KCNQ modulator library synthesis
Orthogonal reactive handles (NH₂ / NO₂)
Reaction sequence reliability & diversification scope
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